N-(1H-indol-2-ylcarbonyl)-L-valine

IDO1 Immuno-oncology Tryptophan metabolism

Researchers studying the tryptophan-kynurenine pathway often face metabolic rewiring caused by potent IDO1 inhibitors. This compound offers a reversible, moderate-affinity tool that avoids such artifacts. • IDO1 IC50: 1.4-3.2 μM; AGT IC50: 300 nM - enables nuanced investigation of immune suppression without complete pathway blockade. • Defined physicochemical profile (LogP 2.0, TPSA 82.2 Ų) serves as an ADME reference standard. • Available in 97% purity with batch-specific quality documentation for reproducible experimental outcomes.

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
CAS No. 1072856-64-4
Cat. No. B1451674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-2-ylcarbonyl)-L-valine
CAS1072856-64-4
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1
InChIInChI=1S/C14H16N2O3/c1-8(2)12(14(18)19)16-13(17)11-7-9-5-3-4-6-10(9)15-11/h3-8,12,15H,1-2H3,(H,16,17)(H,18,19)/t12-/m0/s1
InChIKeyWRDXWOSLOXYAGN-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-indol-2-ylcarbonyl)-L-valine Structural Identity and Procurement


N-(1H-indol-2-ylcarbonyl)-L-valine (CAS 1072856-64-4) is an L-valine derivative acylated at the α-amino position with an indole-2-carbonyl group . This indole-2-carboxamide amino acid conjugate belongs to the broader class of indole-2-carboxamide derivatives, a privileged scaffold known for diverse enzyme inhibition profiles [1]. The compound is commercially available in research quantities (e.g., 97% purity from vendors such as Leyan ) and serves as a synthetic building block or probe for biochemical assays. Its chemical identifiers include molecular formula C14H16N2O3 and molecular weight 260.29 g/mol .

Identity Indole-2-carboxamide L-valine conjugate
Research Use Biochemical probe or synthetic building block
Grade High-purity research grade (typical 97%)
Scaffold Privileged indole-2-carboxamide enzyme inhibitor motif

N-(1H-indol-2-ylcarbonyl)-L-valine Functional Divergence


Indole-2-carboxamides are not a monolithic class; minor structural variations at the amide side chain, indole substitution pattern, and stereochemistry yield profoundly different target engagement profiles and physicochemical properties [1]. The specific combination of the indole-2-carbonyl moiety with L-valine stereochemistry in this compound confers a unique set of characteristics—including moderate IDO1 inhibition (IC50 1.4–3.2 μM) [2], AGT inhibition (IC50 300 nM) [3], and a distinct lipophilicity/polar surface area balance (LogP 2.0, TPSA 82.2 Ų) —that cannot be assumed for analogs such as N-acetyl-L-valine, N-benzoyl-L-valine, or indole-3-carbonyl conjugates. Substituting with a generic indole-2-carboxamide derivative lacking these precise structural features risks introducing irrelevant off-target effects, altered membrane permeability, or complete loss of the desired enzyme modulation.

Acyl group N-acetyl or N-benzoyl analogs lack the indole-2-carbonyl pharmacophore; AGT engagement and IDO1 profile may differ significantly.
Regioisomer Indole-3-carbonyl conjugates typically target GPCR agonism, not enzyme inhibition, leading to completely divergent biological readouts.
Stereochemistry L-valine configuration may influence target recognition; D-valine or other amino acid variants could shift potency and selectivity.
Physicochemical TPSA and LogP differ from simpler acyl-valines, potentially altering membrane permeability and solubility context.

N-(1H-indol-2-ylcarbonyl)-L-valine Differentiating Evidence


IDO1 Inhibition vs. Clinical Candidates

N-(1H-indol-2-ylcarbonyl)-L-valine inhibits recombinant human IDO1 with an IC50 of 1.4 μM [1] or 3.18 μM [2], as measured by kynurenine production assays. This moderate potency contrasts sharply with the low-nanomolar affinity of optimized clinical IDO1 inhibitors such as epacadostat (IC50 = 1.7 nM) [3] and linrodostat (IC50 = 1.7 nM) [3]. The compound's affinity is approximately 800- to 1800-fold weaker than these advanced leads, positioning it as a tool compound for studies where potent, irreversible IDO1 blockade is undesirable or where a subtle modulation of the tryptophan-kynurenine axis is sought.

IDO1 vs. clinical leads
Head-to-head
IC50 1.4–3.2 μM vs. 1.7 nM (epacadostat/linrodostat)
Reported moderate IDO1 affinity; ~800–1800× weaker than clinical candidates
Supports partial pathway modulation studies without complete enzyme block
IDO1 Immuno-oncology Tryptophan metabolism

AGT Inhibition vs. Acyl-Valine Analogs

N-(1H-indol-2-ylcarbonyl)-L-valine inhibits recombinant human alanine--glyoxylate aminotransferase (AGT) with an IC50 of 300 nM [1]. AGT is a liver enzyme critical for glyoxylate detoxification; its deficiency causes primary hyperoxaluria type 1 [2]. In contrast, N-acetyl-L-valine exhibits no detectable AGT inhibition under comparable assay conditions [3]. The presence of the indole-2-carbonyl group appears essential for engaging the AGT active site, highlighting a functional divergence not found in simpler N-acyl valine derivatives.

AGT vs. acyl-valine
Cross-study comparable
IC50 300 nM; N-acetyl-L-valine shows no inhibition
Indole-2-carbonyl group enables AGT engagement; acetyl analog inactive
Functional divergence from generic N-acyl valine derivatives
AGT Hyperoxaluria Liver metabolism

Physicochemical Differentiation from Simple Acyl-Valines

N-(1H-indol-2-ylcarbonyl)-L-valine exhibits a calculated LogP of 2.0069 and a topological polar surface area (TPSA) of 82.19 Ų . This profile contrasts with simpler N-acyl-L-valine derivatives: N-acetyl-L-valine has a significantly lower TPSA of 63.32 Ų [1], while N-benzoyl-L-valine, though not precisely quantified in this dataset, is expected to be intermediate but lacks the hydrogen-bonding capacity of the indole NH. The higher TPSA of the indole-2-carbonyl derivative suggests enhanced aqueous solubility and a different permeability profile across biological membranes, while the moderate LogP retains sufficient lipophilicity for passive diffusion.

Physicochemical profile
Cross-study comparable
LogP 2.0; TPSA 82.2 Ų
Higher TPSA than N-acetyl-L-valine (63.3 Ų), distinct permeability/solubility context
In silico values; experimental verification recommended
Drug-likeness Permeability ADME

Indole-2- vs. 3-Carbonyl Bioactivity

The position of the carbonyl attachment on the indole ring critically determines biological activity. N-(1H-indol-2-ylcarbonyl)-L-valine (2-substituted) has documented IDO1 and AGT inhibitory activity [1][2]. In contrast, indole-3-carbonyl-valine derivatives (e.g., MDMB-CHMICA, ADB-BUTINACA) are potent synthetic cannabinoid receptor agonists (CB1/CB2) [3] with no reported IDO1/AGT activity. This regioisomeric divergence is well-documented in the literature: indole-2-carboxamides commonly target enzymes such as glycogen phosphorylase, factor Xa, and metallo-β-lactamases [4], while indole-3-carboxamides frequently engage GPCRs (cannabinoid, serotonin) [3].

2- vs. 3-carbonyl bioactivity
Class-level inference
Indole-2 → enzyme inhibition; indole-3 → CB1/CB2 agonism
Regioisomer choice dictates target class; 3-carbonyl analogs activate cannabinoid receptors
SAR derived from multiple ligand classes; confirm in target assays
Indole regioisomers Cannabinoid receptors Kinase inhibition

N-(1H-indol-2-ylcarbonyl)-L-valine Research Applications


Moderate-Affinity IDO1 Probe for Pathway Studies

In oncology or immunology research requiring partial modulation of the tryptophan-kynurenine pathway rather than complete IDO1 inhibition, this compound provides a reversible, moderate-affinity tool (IC50 1.4–3.2 μM) [1][2]. This avoids the profound metabolic rewiring and compensatory mechanisms triggered by high-potency clinical inhibitors like epacadostat, enabling more nuanced investigation of IDO1 biology in T-cell suppression, dendritic cell maturation, and tumor microenvironment dynamics.

AGT Modulation in Glyoxylate Metabolism

With an AGT IC50 of 300 nM [1], the compound serves as a starting scaffold for studying alanine:glyoxylate aminotransferase function in primary hyperoxaluria and hepatic glyoxylate detoxification. Its activity is absent in N-acetyl-L-valine [2], making the indole-2-carbonyl group a critical pharmacophore feature for AGT engagement.

Physicochemical Benchmark for Indole-2-carboxamide Conjugates

The defined LogP (2.0) and TPSA (82.2 Ų) [1] make this compound a valuable reference standard for calibrating in silico ADME models or for experimental determination of membrane permeability, solubility, and plasma protein binding within the indole-2-carboxamide amino acid series. These values differ significantly from simpler acyl-valine derivatives [2], enabling structure-property relationship studies.

Application
Selection Property
Validation Focus
Tryptophan-kynurenine pathway studies
Moderate IDO1 modulation context
IDO1 enzyme activity and T-cell biology endpoints
Glyoxylate metabolism research
AGT enzyme modulation scaffold
AGT inhibition and glyoxylate detoxification endpoints
Physicochemical reference for indole-2-carboxamides
LogP/TPSA benchmark in acyl-valine series
Membrane permeability and solubility property relationships

Technical Documentation Hub

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